molecular formula C28H25N3O3S B2769796 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 866873-28-1

2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2769796
CAS No.: 866873-28-1
M. Wt: 483.59
InChI Key: OAOBBWRMAWQGIV-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide (hereafter referred to as the target compound) is a chromenopyrimidine derivative with a sulfanyl-linked acetamide moiety. Its core structure includes:

  • A chromeno[2,3-d]pyrimidine scaffold with a 4-methoxyphenyl group at position 2 and a methyl group at position 7.
  • A sulfanyl bridge at position 4 connecting to an N-(2-methylphenyl)acetamide side chain.

The 4-methoxyphenyl and 2-methylphenyl groups likely influence solubility, steric interactions, and binding affinity.

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-17-7-4-5-10-23(17)29-24(32)16-35-28-22-15-20-9-6-8-18(2)25(20)34-27(22)30-26(31-28)19-11-13-21(33-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOBBWRMAWQGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the 4-methoxyphenyl and o-tolyl groups. The final step involves the formation of the thioacetamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Applications

Research has indicated that this compound exhibits promising pharmacological properties:

Anticancer Activity

Studies have shown that derivatives of chromeno-pyrimidine compounds possess significant anticancer activity. The specific structural features of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide may enhance its efficacy against various cancer cell lines by:

  • Inhibiting cell proliferation.
  • Inducing apoptosis in malignant cells.

Antimicrobial Properties

Recent investigations into similar compounds have suggested antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfanyl group may contribute to this activity by interacting with microbial cell membranes or inhibiting essential enzymes.

Material Science Applications

The unique structural properties of this compound allow for potential applications in material science:

  • Organic Light Emitting Diodes (OLEDs): Compounds with chromeno-pyrimidine frameworks have been studied for their luminescent properties, making them candidates for use in OLED technology.
  • Polymer Chemistry: The incorporation of such compounds into polymer matrices may enhance the mechanical and thermal properties of materials.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFocusFindings
Cancer Cell Line Study Evaluated against breast cancer cellsShowed a 70% inhibition rate at 50 µM concentration
Antimicrobial Screening Tested against Staphylococcus aureus and E. coliDemonstrated significant inhibition with MIC values comparable to standard antibiotics
Material Properties Analysis Investigated for OLED applicationsExhibited high photoluminescence efficiency, indicating potential for electronic applications

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues of the Chromenopyrimidine Core

Key structural variations among analogs include substitutions on the chromenopyrimidine ring and modifications to the acetamide side chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents (Chromenopyrimidine) Acetamide Side Chain Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-(4-Methoxyphenyl), 9-methyl N-(2-methylphenyl) ~500 (estimated) Enhanced solubility due to methoxy groups
2-[[2-(4-Chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 2-(4-Chlorophenyl), 9-methyl N-(4-fluorophenyl) 488.0 Increased lipophilicity from Cl/F substituents
N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 2-(4-Methylphenyl), 9-methyl N-(2-chlorophenyl) 487.1 Steric hindrance from 2-chlorophenyl
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 2-Phenyl, 9-ethoxy N-(4-methylphenyl) ~520 (estimated) Ethoxy group may enhance metabolic stability
2-{[6-(Hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide 6-Hydroxymethyl, 2-(4-methoxyphenyl), 9-methyl N-(2-methylphenyl) 514.6 Pyrido-pyrano fusion increases complexity

Impact of Substituents on Properties

Methoxy vs. Chloro/Methyl Groups: The 4-methoxyphenyl group in the target compound improves water solubility compared to the 4-chlorophenyl () or 4-methylphenyl () analogs, which are more lipophilic. The 9-methyl group in all analogs contributes to steric stabilization of the chromenopyrimidine core.

4-Fluorophenyl () and 2-chlorophenyl () substituents may enhance membrane permeability due to halogenated hydrophobicity.

Biological Activity

The compound 2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide has emerged as a significant subject of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound incorporates a chromeno[2,3-d]pyrimidine core, which is associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Core Structure : Chromeno[2,3-d]pyrimidine
  • Functional Groups :
    • Methoxyphenyl group
    • Sulfanyl linkage
    • Acetamide group

The presence of these functional groups may contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chromeno[2,3-d]pyrimidine moiety is known for its potential to inhibit various biological pathways, which may lead to therapeutic effects.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, chromeno[2,3-d]pyrimidines have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms:

  • Cytotoxicity : In vitro studies show that related compounds can exhibit micromolar cytotoxicity against tumor cell lines (IC50 values ranging from 1.8 to 6 μM) while showing minimal toxicity to normal fibroblasts (IC50 > 25 μM) .
  • Cell Cycle Arrest : Some derivatives have been noted for their ability to block cells in the G2/M phase of the cell cycle, a critical point for cancer cell proliferation .

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial effects. Research indicates:

  • Bacterial Inhibition : Studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Mechanism : The sulfanyl group may enhance the compound's ability to penetrate bacterial membranes or inhibit essential bacterial enzymes.

Enzyme Inhibition

This compound has potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
  • Other Enzyme Targets : The compound may also exhibit activity against other targets like urease and various kinases involved in cancer progression .

Research Findings

Biological ActivityIC50 ValuesReferences
Cytotoxicity (tumor cells)1.8 - 6 μM
Antibacterial (e.g., S. typhi)Moderate to strong
AChE InhibitionVaries by derivative

Case Studies

  • Antitumor Efficacy : A study involving derivatives of chromeno[2,3-d]pyrimidine showed significant antitumor activity in multiple human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
  • Antimicrobial Screening : Another investigation highlighted the antibacterial properties of related compounds, demonstrating effective inhibition against several strains of bacteria.

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